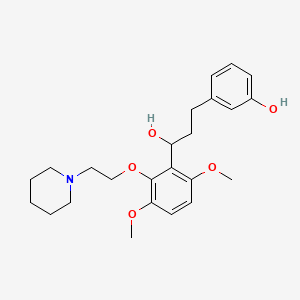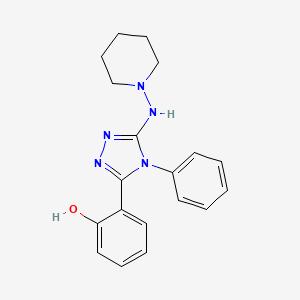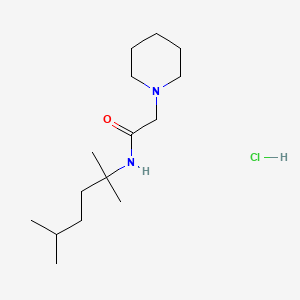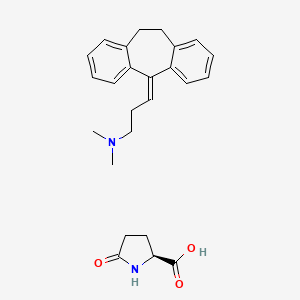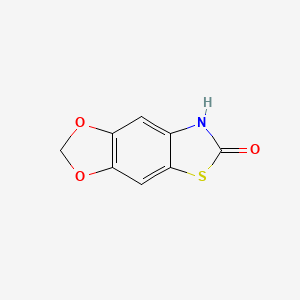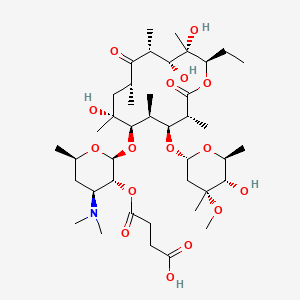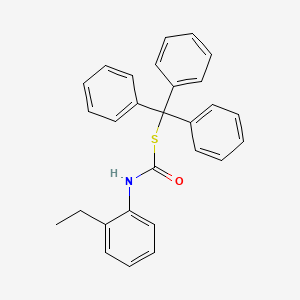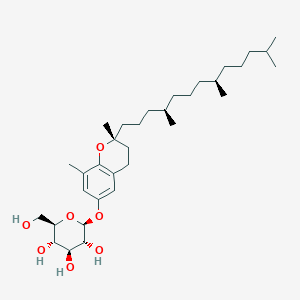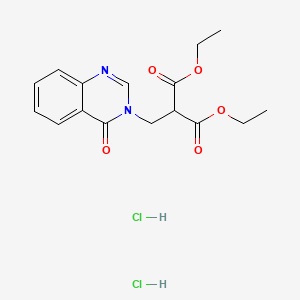
Diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, which can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents. The resulting quinazoline intermediate is then subjected to further functionalization to introduce the diethyl propanedioate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to ensure the final product meets the desired specifications.
化学反応の分析
Types of Reactions
Diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions will vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
科学的研究の応用
Diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine: Research into its pharmacological properties could lead to the development of new medications for treating various diseases.
Industry: Its unique chemical properties may find applications in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets will depend on the specific application and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
Similar compounds to diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride include other quinazoline derivatives such as:
- 4-oxo-3(4H)-quinazolinecarboxylates
- Quinazoline-2,4-diones
- Quinazoline-4-amines
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and the dihydrochloride salt form. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
75159-43-2 |
|---|---|
分子式 |
C16H20Cl2N2O5 |
分子量 |
391.2 g/mol |
IUPAC名 |
diethyl 2-[(4-oxoquinazolin-3-yl)methyl]propanedioate;dihydrochloride |
InChI |
InChI=1S/C16H18N2O5.2ClH/c1-3-22-15(20)12(16(21)23-4-2)9-18-10-17-13-8-6-5-7-11(13)14(18)19;;/h5-8,10,12H,3-4,9H2,1-2H3;2*1H |
InChIキー |
JSKLNTDREMQACO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CN1C=NC2=CC=CC=C2C1=O)C(=O)OCC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


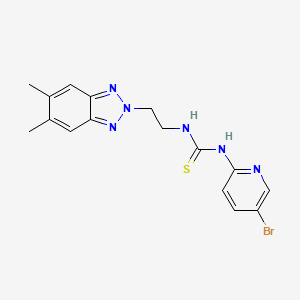
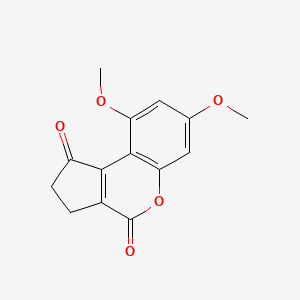
![4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid;pyridine](/img/structure/B12722647.png)
![8-(4-iodophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12722652.png)
